molecular formula C14H19ClF3NO B13405640 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride CAS No. 782504-62-5

4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride

Katalognummer: B13405640
CAS-Nummer: 782504-62-5
Molekulargewicht: 309.75 g/mol
InChI-Schlüssel: IUQJEUIYNPDTLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring substituted with a benzyl group that contains methoxy and trifluoromethyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride typically involves the reaction of 3-Methoxy-5-(trifluoromethyl)benzyl bromide with piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Material: 3-Methoxy-5-(trifluoromethyl)benzyl bromide.

    Reagent: Piperidine.

    Reaction Conditions: The reaction is usually conducted in an appropriate solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. A base, such as potassium carbonate, is often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production capabilities.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 3-Methoxy-5-(trifluoromethyl)benzaldehyde, while nucleophilic substitution may produce various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring and benzyl group allow it to bind to receptors or enzymes, modulating their activity. The methoxy and trifluoromethyl substituents contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methoxy-5-(trifluoromethyl)benzyl bromide
  • 3-Methoxy-5-(trifluoromethyl)benzyl alcohol

Uniqueness

4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride is unique due to the presence of both the piperidine ring and the benzyl group with methoxy and trifluoromethyl substituents. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

782504-62-5

Molekularformel

C14H19ClF3NO

Molekulargewicht

309.75 g/mol

IUPAC-Name

4-[[3-methoxy-5-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride

InChI

InChI=1S/C14H18F3NO.ClH/c1-19-13-8-11(6-10-2-4-18-5-3-10)7-12(9-13)14(15,16)17;/h7-10,18H,2-6H2,1H3;1H

InChI-Schlüssel

IUQJEUIYNPDTLZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CC2CCNCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.